molecular formula C17H19N9 B2888549 N-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine CAS No. 2198375-54-9

N-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine

Cat. No.: B2888549
CAS No.: 2198375-54-9
M. Wt: 349.402
InChI Key: YHHONBIQFCPGOG-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazolo[1,5-a]pyrimidine (TP), a heterocycle that has been used in various applications in drug design . The TP ring system is isoelectronic with that of purines, and depending on the choice of substituents, it can serve as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .


Synthesis Analysis

The synthesis of TP derivatives has been widely studied. For example, a copper-catalyzed approach has been used to synthesize a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines . Other methods involve the use of various reagents and conditions .


Molecular Structure Analysis

The TP heterocycle is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . Its structure is similar to the purine ring, which has led to its investigation as a possible isosteric replacement for purines .


Chemical Reactions Analysis

The TP heterocycle has been found to be remarkably versatile, with many different applications reported over the years in different areas of drug design . It has been used in the synthesis of various biologically active compounds .

Scientific Research Applications

Synthesis and Antibacterial Activity

One area of application is in the synthesis of new chemical entities with potential biological activities. For instance, azolopyrimidines, structurally related to the queried compound, have been synthesized using pyrazolylchalcone synthons under grindstone technology. These compounds exhibited notable in vitro antibacterial activities against several strains, suggesting their utility in developing new antimicrobial agents (El-Hashash, Gomha, & El-Arab, 2017).

Heterocyclic Compound Synthesis

Another significant application is in the synthesis of heterocyclic compounds. Methyl 2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate, for example, has been utilized to synthesize various heterocyclic systems, such as pyrazolo and triazolopyrimidines, which are closely related to the core structure of the queried compound. These systems have been developed for their potential in creating new pharmacological agents (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).

Antimicrobial and Antifungal Activities

Moreover, these compounds' antimicrobial and antifungal properties have been explored. The synthesis of pyrazolo[1,5-a]pyrimidines and other azolopyrimidines has led to the discovery of compounds with competitive activities against standard antibacterial and antifungal drugs, illustrating their potential in addressing drug-resistant microbial infections (Abdelhamid, Fahmi, & Dawoud, 2016).

Anticancer Properties

Furthermore, some derivatives have shown promising anticancer activities. For instance, the synthesis and evaluation of pyrazolo[3,4-d]pyrimidin-4-one derivatives have identified compounds with significant antitumor activity against human breast adenocarcinoma cell lines, highlighting the potential use of such compounds in cancer research (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

Agricultural Applications

Lastly, the synthesis of triazolo- and pyrazolopyrimidine derivatives has also indicated their potential in agriculture as herbicides and plant growth regulators, underscoring the broad utility of such compounds beyond medical applications (Stanoeva, Varbanov, Alexieva, Sergiev, Vasileva, Rashkova, & Georgieva, 2000).

Mechanism of Action

While the specific mechanism of action for this compound is not provided in the search results, TP derivatives have been found to have various biological activities. For example, some TP derivatives have shown remarkable anti-epileptic activities , while others have demonstrated excellent enzyme inhibition .

Future Directions

The TP scaffold has found numerous applications in medicinal chemistry and continues to be a subject of research . Future directions could include further exploration of the TP scaffold’s versatility, the development of more efficient synthesis methods, and the investigation of its potential applications in the treatment of various diseases .

Properties

IUPAC Name

N,2,5-trimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N9/c1-11-7-17(26-16(19-11)6-12(2)21-26)23(3)13-8-24(9-13)15-5-4-14-20-18-10-25(14)22-15/h4-7,10,13H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHONBIQFCPGOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=C(C=C2N(C)C3CN(C3)C4=NN5C=NN=C5C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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